REACTION_CXSMILES
|
Cl.CN(C)[CH2:4][CH2:5][CH2:6][N:7]=C=NCC.[CH2:13]([O:20][C:21]([NH:23][CH2:24][C:25]([OH:27])=O)=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C1(N)CC1>C(Cl)Cl.CCOCC>[CH:6]1([NH:7][C:25](=[O:27])[CH2:24][NH:23][C:21]([O:20][CH2:13][C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)=[O:22])[CH2:4][CH2:5]1 |f:0.1|
|
Name
|
|
Quantity
|
23.1 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCC(=O)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 1N hydrochloric acid, with bicarbonate solution and with water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
evaporating the ether phase
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(CNC(=O)OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |